molecular formula C14H19NO3 B11724973 2-Pentanamido-3-phenylpropanoic acid

2-Pentanamido-3-phenylpropanoic acid

Cat. No.: B11724973
M. Wt: 249.30 g/mol
InChI Key: YXQLJEQFZUMUPB-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 2-pentanamido-3-phenylpropanoic acid typically involves the reaction of phenylalanine with pentanoyl chloride under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization .

Industrial production methods may involve more advanced techniques, such as continuous flow synthesis, to increase yield and efficiency. These methods often require precise control of reaction conditions, including temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

2-Pentanamido-3-phenylpropanoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Pentanamido-3-phenylpropanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-pentanamido-3-phenylpropanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

2-Pentanamido-3-phenylpropanoic acid can be compared with other phenylalanine derivatives, such as:

The uniqueness of this compound lies in its specific amide group, which imparts unique chemical properties and reactivity compared to other phenylalanine derivatives .

Properties

IUPAC Name

2-(pentanoylamino)-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-2-3-9-13(16)15-12(14(17)18)10-11-7-5-4-6-8-11/h4-8,12H,2-3,9-10H2,1H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXQLJEQFZUMUPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC(CC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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